molecular formula C9H8Cl2N2 B2859320 8-Chloroquinolin-5-amine hydrochloride CAS No. 1156980-60-7

8-Chloroquinolin-5-amine hydrochloride

Cat. No.: B2859320
CAS No.: 1156980-60-7
M. Wt: 215.08
InChI Key: FTIJBSGQFJZPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloroquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C9H8Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in proteomics research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroquinolin-5-amine hydrochloride typically involves the chlorination of quinoline derivatives. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate is then subjected to further reactions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, amination, and purification through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

8-Chloroquinolin-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione, while reduction may produce 8-chloroquinolin-5-amine .

Scientific Research Applications

8-Chloroquinolin-5-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloroquinolin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    5-Chloro-7-iodo-quinolin-8-ol: Used as an antiparasitic agent and in the treatment of Alzheimer’s disease.

    8-Nitrofluoroquinolone: Investigated for its antibacterial properties

Uniqueness

8-Chloroquinolin-5-amine hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in proteomics research and in the development of new therapeutic agents .

Properties

IUPAC Name

8-chloroquinolin-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2.ClH/c10-7-3-4-8(11)6-2-1-5-12-9(6)7;/h1-5H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIJBSGQFJZPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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